![molecular formula C17H16N2OS2 B2501571 N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide CAS No. 476274-79-0](/img/structure/B2501571.png)

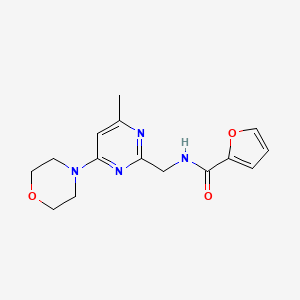

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide” is a benzothiazole derivative . Benzothiazole derivatives have been synthesized and studied for their potential anti-tubercular properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Scientific Research Applications

Antibacterial Activity

Benzothiazole derivatives, including the compound , have been synthesized and evaluated as potential antibacterial agents . They have shown promising activity against Staphylococcus aureus, with some compounds exhibiting bactericidal activity .

Antifungal Activity

Benzothiazole derivatives have been associated with antifungal activity . This suggests that the compound could potentially be used in the development of new antifungal drugs.

Antiprotozoal Activity

Some benzothiazole derivatives have been investigated for their antiprotozoal activity . This indicates a potential application of the compound in the treatment of diseases caused by protozoan parasites.

Anticancer Activity

Benzothiazole derivatives have been associated with anticancer activity . This suggests that the compound could potentially be used in the development of new anticancer drugs.

Anticonvulsant Activity

Benzothiazole derivatives have been associated with anticonvulsant activity . This suggests that the compound could potentially be used in the development of new anticonvulsant drugs.

Antihypertensive Activity

Benzothiazole derivatives have been associated with antihypertensive activity . This suggests that the compound could potentially be used in the development of new antihypertensive drugs.

Antidiabetic Activity

Benzothiazole derivatives have been associated with antidiabetic activity . This suggests that the compound could potentially be used in the development of new antidiabetic drugs.

Anti-inflammatory Activity

Benzothiazole derivatives have been associated with anti-inflammatory activity . This suggests that the compound could potentially be used in the development of new anti-inflammatory drugs.

Mechanism of Action

Target of Action

The compound, also known as N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide, primarily targets bacterial cells . It has shown promising activity against Staphylococcus aureus , a Gram-positive bacterium that can cause various infections in humans.

Mode of Action

The compound interacts with its bacterial targets by inhibiting their growth. It exhibits bactericidal activity, meaning it kills the bacteria rather than merely inhibiting their growth

Biochemical Pathways

The compound affects the biochemical pathways of the targeted bacteria, leading to their death

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are favorable, as indicated by ADMET calculations . These properties impact the compound’s bioavailability, determining how much of the administered dose reaches the site of action.

Result of Action

The compound’s action results in the death of the targeted bacterial cells . It has shown bactericidal activity against Staphylococcus aureus, indicating its potential as an antibacterial agent .

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS2/c1-10(20)18-16-15(11-6-2-4-8-13(11)21-16)17-19-12-7-3-5-9-14(12)22-17/h3,5,7,9H,2,4,6,8H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJJELYYOSDTQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C2=C(S1)CCCC2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2501490.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2501493.png)

![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2501495.png)

![1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid](/img/structure/B2501496.png)

![N-{[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2501498.png)

![Methyl 4-[methyl(phenylsulfonyl)amino]benzoate](/img/structure/B2501499.png)

![Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride](/img/no-structure.png)

![2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide](/img/structure/B2501505.png)